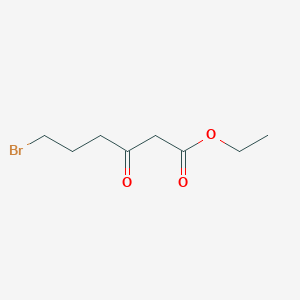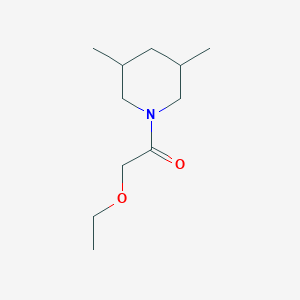
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,5-dimethyl substituents on the piperidine ring and the ethoxyethanone moiety makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperidine with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethylpiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone: This compound contains a triazole ring instead of the ethoxy group, which may confer different biological activities.
1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one: This compound has a pyridine ring, which may affect its chemical reactivity and biological properties.
N-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]acetamide: This compound contains an acetamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
600139-93-3 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(3,5-dimethylpiperidin-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C11H21NO2/c1-4-14-8-11(13)12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
OLJNIGQOEVZGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)N1CC(CC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


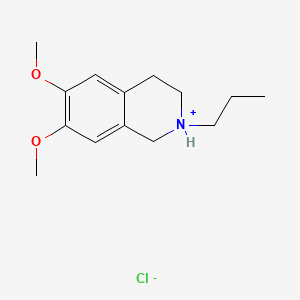
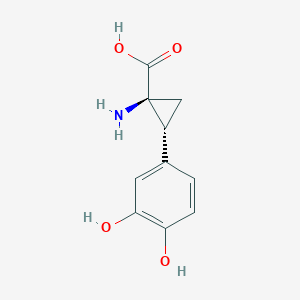
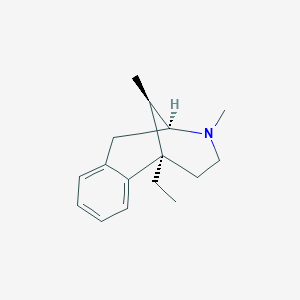

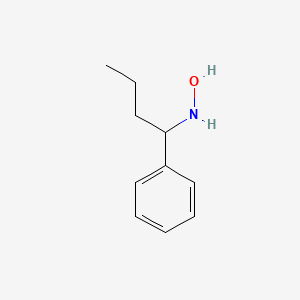

![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
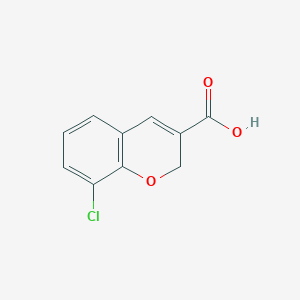
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
